tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
Description
tert-Butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative featuring a strained norbornane-like core with two nitrogen atoms (2,5-diaza substitution) and geminal difluoro groups at the 7-position. The tert-butyl ester and hydrochloride salt enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is cataloged under CAS reference 10-F625847 and is commercially available for research purposes . Its structural uniqueness lies in the combination of fluorine atoms and the bicyclo[4.1.0] framework, which may influence conformational rigidity and electronic properties critical for drug-receptor interactions.
Properties
CAS No. |
2680528-27-0 |
|---|---|
Molecular Formula |
C10H17ClF2N2O2 |
Molecular Weight |
270.70 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O2.ClH/c1-9(2,3)16-8(15)14-5-4-13-6-7(14)10(6,11)12;/h6-7,13H,4-5H2,1-3H3;1H |
InChI Key |
BAPVRMKGUDUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common synthetic route includes the following steps:
Formation of the bicyclic core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of fluorine atoms: : Fluorination reactions are employed to introduce fluorine atoms at the desired positions on the bicyclic ring.
Esterification: : The carboxylic acid group is converted to its tert-butyl ester form using tert-butanol and an acid catalyst.
Formation of hydrochloride salt: : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Biological Activities
1. Medicinal Chemistry
The compound has shown promise in various medicinal chemistry applications, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with biological targets effectively.
- Neuroprotective Effects : Research indicates that compounds with similar bicyclic structures may exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease and Parkinson's disease.
- Antidepressant Activity : Preliminary studies suggest that this compound could have antidepressant-like effects due to its ability to modulate neurotransmitter systems.
2. Antimicrobial Properties
Studies have indicated that tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride possesses antimicrobial properties. This makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Material Sciences
1. Polymer Chemistry
The unique structure of this compound can be utilized in polymer synthesis:
- Polymer Stabilizers : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Additives for Coatings : The compound may serve as an additive to improve the performance of coatings, particularly those requiring enhanced durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated significant neuroprotective effects in cell culture models, suggesting potential therapeutic applications for neurodegenerative diseases. |
| Study B | Antimicrobial Activity | Showed effectiveness against several strains of bacteria, indicating potential for development into a new class of antibiotics. |
| Study C | Polymer Applications | Found that incorporating the compound into polymer blends improved mechanical strength and thermal stability significantly compared to controls. |
Mechanism of Action
The mechanism by which tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to unique biological activities.
Comparison with Similar Compounds
Benzyl 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Trifluoroacetate (CAS 2832471-05-1)
This analog replaces the tert-butyl group with a benzyl ester and uses trifluoroacetic acid (TFA) as the counterion instead of hydrochloride. Key differences include:
- Solubility : The benzyl ester may reduce polarity compared to the tert-butyl group, while the TFA counterion could enhance solubility in organic solvents.
- Stability: The tert-butyl ester is more resistant to hydrolysis under basic conditions than the benzyl ester, which is susceptible to hydrogenolysis .
tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate Derivatives
PharmaBlock Sciences lists compounds like tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1403865-39-3), which features a smaller bicyclo[2.2.1] ring system. Differences include:
Spirocyclic and Azabicyclo[3.1.0]hexane Derivatives
Examples include tert-butyl rel-(1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2095504-44-0). The [3.1.0] system has a smaller ring size, leading to:
- Conformational Flexibility : Reduced compared to the [4.1.0] scaffold.
- Synthetic Utility: The amino group in this analog allows for further functionalization, unlike the difluoro substituents in the target compound .
Substituent and Functional Group Comparisons
Biological Activity
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a compound characterized by its unique bicyclic structure, which includes nitrogen atoms and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 234.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound features a tert-butyl group and two fluorine atoms, which contribute to its distinct chemical properties. The presence of the carboxylate group allows for various chemical transformations, making it a candidate for further research in biological applications.
Research indicates that compounds similar to tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate can exhibit significant biological activities through various mechanisms, including:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of diazabicyclo compounds can induce apoptosis in cancer cells by activating caspase pathways . For instance, certain analogs have demonstrated the ability to arrest the cell cycle at the G1 phase in cervical and breast cancer cell lines.
- Selectivity Towards Tumor Cells : Notably, some compounds have shown greater selectivity for tumor cells over normal lymphocytes, indicating a potentially favorable therapeutic index .
Case Studies
A notable study explored the antiproliferative effects of related compounds on various cancer cell lines such as CaSki (cervical), MDA-MB-231 (breast), and SK-Lu-1 (lung). The results indicated that certain derivatives exhibited moderate to strong antiproliferative activity with IC50 values ranging from 18 to 28 µg/mL across different cell lines .
Data Table: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9e | CaSki | 28 | Apoptosis via caspase activation |
| Compound 9e | MDA-MB-231 | 18 | Cell cycle arrest at G1 phase |
| Compound 9e | SK-Lu-1 | 20 | Induction of apoptosis |
Synthesis and Structural Considerations
The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The structural configuration plays a crucial role in determining the biological activity; thus, variations in substituents can lead to significant differences in efficacy and selectivity against cancer cells .
Q & A
Q. How can researchers optimize the synthesis of bicyclic diazabicyclo compounds like tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride?
Methodological Answer:
- Key Factors:
- Protective Groups: Use tert-butyloxycarbonyl (Boc) groups to protect reactive nitrogen atoms during synthesis, as they provide stability under acidic conditions and can be removed selectively .
- Reaction Promoters: Strong bases (e.g., LDA or KHMDS) are critical for facilitating ring-closing reactions in bicyclic frameworks .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates.
- Experimental Design:
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How should researchers handle stability and storage challenges for this hydrochloride salt?
Methodological Answer:
- Storage Conditions:
- Stability Testing:
Advanced Research Questions
Q. What computational methods can predict reaction pathways for synthesizing fluorinated diazabicyclo compounds?
Methodological Answer:
- Quantum Chemical Calculations:
- Machine Learning:
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
- Case Study: Conflicting enzyme inhibition results may arise from:
- Statistical Analysis:
Q. What strategies enable scalable synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Intensification:
- Quality-by-Design (QbD):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
